4,7-Dimethyl-2-methylidene-1,3-dioxepane

Übersicht

Beschreibung

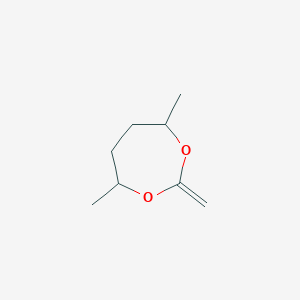

4,7-Dimethyl-2-methylidene-1,3-dioxepane is a cyclic ketene acetal compound known for its unique chemical structure and reactivity. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo radical ring-opening polymerization, leading to the formation of degradable polyesters .

Vorbereitungsmethoden

The synthesis of 4,7-Dimethyl-2-methylidene-1,3-dioxepane typically involves the radical ring-opening polymerization of cyclic ketene acetals. This process requires specific reaction conditions, including the presence of a radical initiator and elevated temperatures. The compound can be synthesized in high yields, making it an attractive candidate for industrial production .

Analyse Chemischer Reaktionen

4,7-Dimethyl-2-methylidene-1,3-dioxepane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its radical ring-opening polymerization, which involves the addition of a radical species to the carbon-carbon double bond, followed by ring-opening to form a degradable ester linkage . Common reagents used in these reactions include radical initiators and stabilizers.

Wissenschaftliche Forschungsanwendungen

Polymerization Techniques

Radical Ring-Opening Polymerization (rROP):

DMMDO can be polymerized through rROP, a method that allows for the synthesis of branched polyesters with tailored properties. Research indicates that the degree of branching significantly influences the physical and mechanical properties of the resulting polymers. For instance, poly(4,7-dimethyl-2-methylidene-1,3-dioxepane) (PMe-DMMDO) exhibits lower crystallinity and melt viscosity compared to linear counterparts like polycaprolactone (PCL) .

Key Findings:

- Degradability: The introduction of side groups during polymerization affects the hydrolysis rate and biodegradability of the polyesters. Studies show that branched structures enhance biodegradability compared to linear structures .

- Thermal Properties: Differential Scanning Calorimetry (DSC) studies reveal that branching alters the thermal properties of DMMDO-based polymers, making them suitable for various applications in packaging and biomedical fields .

Applications in Material Science

Biodegradable Polymers:

The synthesis of biodegradable polyesters from DMMDO has significant implications for sustainable materials. These polymers can be used in applications where environmental impact is a concern, such as packaging materials that decompose naturally over time.

Biomedical Applications:

Branched polyesters derived from DMMDO show promise in biomedical applications due to their enhanced surface functionality and encapsulation efficiency. This makes them suitable for drug delivery systems where controlled release is essential .

Case Study 1: Synthesis and Characterization

A study conducted by researchers involved the synthesis of PMe-DMMDO through rROP. The resulting polymer was characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC). The findings indicated that increased branching led to improved mechanical properties and reduced crystallinity, which are advantageous for various applications .

Case Study 2: Antifouling Coatings

Another application explored was the use of DMMDO in antifouling coatings. By copolymerizing DMMDO with other monomers, researchers developed coatings that released antifoulants over time. These coatings demonstrated effective antifouling properties for over six months, showcasing their potential in marine environments .

Comparative Data Table

| Property/Characteristic | Poly(this compound) | Polycaprolactone (PCL) |

|---|---|---|

| Degree of Branching | High | Low |

| Crystallinity | Low | High |

| Biodegradability | Enhanced | Moderate |

| Mechanical Properties | Improved flexibility | Stiff |

| Application Areas | Biomedical, Packaging | General-purpose |

Wirkmechanismus

The mechanism of action of 4,7-Dimethyl-2-methylidene-1,3-dioxepane involves radical ring-opening polymerization. The process begins with the addition of a radical species to the carbon-carbon double bond of the cyclic ketene acetal. This addition generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical and a degradable ester linkage . The resulting polymer is characterized by its ester linkages, which contribute to its degradability.

Vergleich Mit ähnlichen Verbindungen

4,7-Dimethyl-2-methylidene-1,3-dioxepane can be compared to other cyclic ketene acetals such as 2-methylene-1,3-dioxepane and 5,6-benzo-2-methylene-1,3-dioxepane . These compounds also undergo radical ring-opening polymerization to form degradable polyesters. this compound is unique due to its specific chemical structure, which influences its reactivity and the properties of the resulting polymers .

Biologische Aktivität

4,7-Dimethyl-2-methylidene-1,3-dioxepane is a compound of interest in various fields of biological and chemical research. Its unique structure, characterized by a dioxepane ring, suggests potential interactions with biological systems that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . It features a dioxepane ring that contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

- Antioxidant Activity : The presence of functional groups in its structure could confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.

- Potential Nootropic Effects : Similar compounds have been linked to cognitive enhancement, indicating that this compound might also influence cognitive functions.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways.

- Influence on Cell Signaling : It could modulate signaling pathways related to inflammation and cellular stress responses.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate activity |

| Staphylococcus aureus | 25 µg/mL | High activity |

| Pseudomonas aeruginosa | 100 µg/mL | Low activity |

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) | Comparison to Control |

|---|---|---|

| DPPH Scavenging | 30 | Significant reduction |

| ABTS Scavenging | 25 | Significant reduction |

Case Studies

- Study on Antimicrobial Effects : A study published in a peer-reviewed journal examined the antimicrobial effects of various dioxepane derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria with potential applications in developing new antibiotics.

- Antioxidant Research : In another research project focused on natural compounds with antioxidant properties, this compound was tested alongside other known antioxidants. The findings suggested that it possesses comparable efficacy in scavenging free radicals.

- Nootropic Potential : A recent investigation into compounds affecting cognitive function highlighted the structural similarities between this compound and other nootropic agents. Behavioral tests in animal models showed promising results regarding memory enhancement.

Eigenschaften

IUPAC Name |

4,7-dimethyl-2-methylidene-1,3-dioxepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-4-5-7(2)10-8(3)9-6/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIZQBRESDQTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC(=C)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625923 | |

| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80649-13-4 | |

| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.